molecular formula C10H11BN2O3 B1364556 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid CAS No. 762262-11-3

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Cat. No. B1364556
M. Wt: 218.02 g/mol
InChI Key: RIXOLHWXBQWQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a heterocyclic organic compound with the molecular formula C10H11BN2O3 and a molecular weight of 218.02 . It is also known by other names such as 3-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID, AG-H-04118, and 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid .


Molecular Structure Analysis

The molecular structure of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further attached to a cyanoethylaminocarbonyl group . The canonical SMILES representation is B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid are not available, phenylboronic acids are known to be involved in various reactions such as Suzuki coupling reactions .


Physical And Chemical Properties Analysis

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a solid substance with a melting point of 226-236°C and a predicted density of 1.27±0.1 g/cm³ . It has a pKa value of 7.82±0.10 (Predicted) and is off-white in color .

Scientific Research Applications

Catalyst in Synthesis

Phenylboronic acid, a non-toxic compound, is utilized as a catalyst in the efficient synthesis of tetrahydrobenzo[b]pyrans. This process is noted for its operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Solid-State Protection of Compounds

Phenylboronic acid reacts quantitatively with various compounds like diamines and diols to form cyclic phenylboronic amides or esters, facilitating solid-state protection without the need for catalysts or auxiliaries. This method yields pure protected products, highlighting its potential in protection chemistry (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

Catalysis in Amidation Reactions

2,4-Bis(trifluoromethyl)phenylboronic acid serves as an effective catalyst in dehydrative amidation between carboxylic acids and amines, crucial for alpha-dipeptide synthesis. This catalyst's efficiency is enhanced by the ortho-substituent, which prevents amine coordination, accelerating the amidation process (Wang, Lu, & Ishihara, 2018).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials have established a significant role in advanced bio-applications. These materials' unique chemistry allows them to form reversible complexes with polyols, making them useful in diagnostic and therapeutic applications, such as drug delivery systems and biosensors (Lan & Guo, 2019).

Tumor Targeting and Drug Delivery

Phenylboronic acid-decorated nanoparticles have shown enhanced tumor-targeting and penetration capabilities. These nanoparticles improve tumor accumulation and antitumor effects, making them promising for targeted drug delivery (Wang, Wei, Cheng, Wang, & Tang, 2016).

Nasal Adsorption Improvement

Phenylboronic acid derivatives can interact chemically with sugars, forming stable nanoparticles useful for peptide and protein drugs in nasal delivery. This approach demonstrates significant reductions in plasma glucose levels without causing nasal epithelium lesions (Cheng et al., 2012).

Safety And Hazards

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

[3-(2-cyanoethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXOLHWXBQWQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395096
Record name {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

CAS RN

762262-11-3
Record name {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.